molecular formula C11H16O4 B12308289 Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-

Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-

Cat. No.: B12308289
M. Wt: 212.24 g/mol
InChI Key: MBJHSEZGXPVNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)- is an iridoid derivative characterized by a cyclopenta[c]pyran backbone with a 6-acetyloxy substitution and 7-methyl group. Its stereochemistry (4aR,6S,7R,7aS) is critical for bioactivity and distinguishes it from other stereoisomers.

Properties

IUPAC Name

(7-methyl-3-oxo-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-6-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-6-9-5-14-11(13)4-8(9)3-10(6)15-7(2)12/h6,8-10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJHSEZGXPVNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1COC(=O)C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)- involves several steps. One common method includes the stereoselective construction of the core cyclopenta[c]pyran skeleton via a Pd(0)-catalyzed intramolecular allylic alkylation . This method ensures the efficient transformation of the core intermediate into the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related cyclopenta[c]pyran derivatives, focusing on substituents, stereochemistry, and reported activities:

Compound Name Substituents Stereochemistry Molecular Formula Biological Activity (IC50 μM) Source
Target Compound : Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)- 6-acetyloxy, 7-methyl 4aR,6S,7R,7aS C₁₃H₂₀O₅ Not explicitly reported Hypothetical
Compound 18 : 1′,3′-dioxane[6,7]cyclopenta[c]pyran-3(1H)-one, hexahydro-2′,2′,4-trimethyl- 2′,2′,4-trimethyl 4R,4aS,6R,7R,7aS C₁₃H₂₂O₄ Cytotoxic (HL-60: 55.21 μM) Patrinia heterophylla
Compound 39 (Patriscabioin A) : Patriscabioin A Complex substituents (unclear from evidence) Not specified Not reported Cytotoxic (HL-60: 1.4 μM) P. scabiosaefaolia
Amcp : Valepotriate derivative with spiro structure 6-acetyloxy, spiro-oxirane 1S,6S,7R C₂₃H₃₄O₁₀ Inhibits PI3K/AKT pathway Synthetic
Isoboonein : Cyclopenta[c]pyran-3(1H)-one, hexahydro-6-hydroxy-7-methyl- 6-hydroxy, 7-methyl 4aR,6S,7R,7aS C₁₁H₁₈O₃ Natural product biomarker Caiophora coronata
Loganetin : Cyclopenta[c]pyran-4-carboxylic acid derivative 6-hydroxy, methyl ester 1R,4aS,6S,7R,7aS C₁₁H₁₆O₅ Choleretic, anti-inflammatory Loganin aglycone

Key Observations

Substituent Effects: Acetyloxy vs. However, acetyloxy groups are prone to esterase-mediated hydrolysis, which may reduce metabolic stability . Methyl vs. Trimethyl: Compound 18’s 2′,2′,4-trimethyl substitution confers moderate cytotoxicity (IC50 ~55 μM), while the target compound’s simpler 7-methyl group may reduce steric hindrance, possibly favoring interactions with cellular targets .

Stereochemical Influence :

  • The 4aR configuration in the target compound contrasts with the 4R configuration in Compound 18, which may explain differences in cytotoxicity profiles. Stereochemistry often dictates binding affinity to enzymes or receptors .

Biological Activity Trends :

  • Compounds with acetyloxy or ester groups (e.g., Amcp, Loganetin) show diverse activities, including PI3K/AKT inhibition and anti-inflammatory effects . The target compound’s acetyloxy group suggests similar mechanisms, though experimental validation is needed.
  • Lower IC50 values (e.g., Patriscabioin A at 1.4 μM) highlight the importance of complex substituents in enhancing potency .

Molecular Weight and Solubility

  • The target compound (MW: ~256 g/mol) is smaller than glycosylated analogs like the compound in (MW: 362.37 g/mol) and (MW: 406.38 g/mol), which contain bulky sugar moieties. This difference may favor better bioavailability for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.